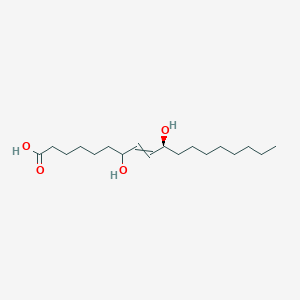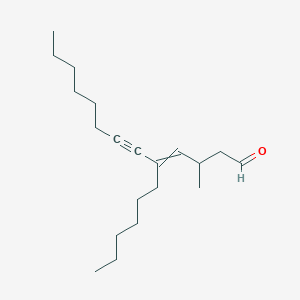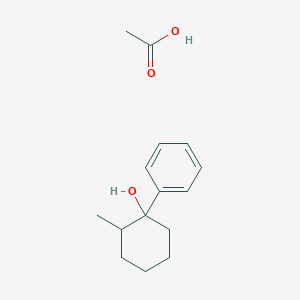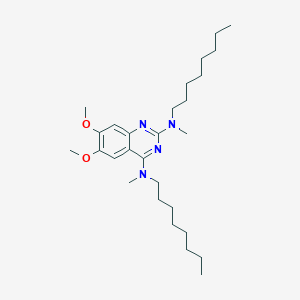
(10S)-7,10-Dihydroxyoctadec-8-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10S)-7,10-Dihydroxyoctadec-8-enoic acid: is a hydroxy fatty acid with two hydroxyl groups located at the 7th and 10th positions of an 18-carbon chain. This compound is a derivative of oleic acid and is known for its unique structural properties, which contribute to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at specific positions. The reaction conditions often include an aqueous medium with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, such as the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of oleic acid. This method requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (10S)-7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated hydroxy fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Acid chlorides and alcohols are used in esterification reactions.
Major Products:
Oxidation: Formation of 7,10-dioxooctadec-8-enoic acid.
Reduction: Formation of 7,10-dihydroxyoctadecanoic acid.
Substitution: Formation of esters such as 7,10-dihydroxyoctadec-8-enoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties .
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. It is known to modulate the activity of certain enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms .
Industry: In the industrial sector, this compound is used in the production of biodegradable plastics and surfactants. Its biocompatibility and biodegradability make it an attractive alternative to traditional petrochemical-based products .
Wirkmechanismus
The mechanism of action of (10S)-7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and double bond in its structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
(9R,10S)-9,10-epoxyoctadecanoic acid: This compound has an epoxide group instead of hydroxyl groups, leading to different reactivity and applications.
(9S,10R)-epoxyoctadecanoic acid: An enantiomer of (9R,10S)-9,10-epoxyoctadecanoic acid with distinct stereochemistry and biological activity.
Uniqueness: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is unique due to its specific hydroxylation pattern and the presence of a double bond. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
796055-35-1 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(10S)-7,10-dihydroxyoctadec-8-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/t16-,17?/m0/s1 |
InChI-Schlüssel |
IPRLELFMTNDNMN-BHWOMJMDSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H](C=CC(CCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)



![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)
![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)


![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)
